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Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol

homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR),

PCSK9 reduces the liver's ability to clear LDL cholesterol ("bad cholesterol") from the

bloodstream. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol

and reducing the risk of cardiovascular disease. Bamea-O16B is a bioreducible lipid

nanoparticle (LNP) that serves as an efficient in vivo delivery vehicle for CRISPR/Cas9 genome

editing components, enabling the targeted knockdown of genes such as PCSK9.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing

Bamea-O16B to deliver Cas9 mRNA and single-guide RNA (sgRNA) for the purpose of

knocking down PCSK9.

Mechanism of Action
Bamea-O16B is a cationic lipid that contains disulfide bonds in its hydrophobic tails.[1] This

design allows for the efficient encapsulation of negatively charged nucleic acids, such as Cas9

mRNA and sgRNA, to form nanoparticles. These nanoparticles are taken up by cells, primarily

hepatocytes in the liver, via endocytosis.
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Once inside the cell, the reductive environment of the cytoplasm cleaves the disulfide bonds in

Bamea-O16B. This bioreducible feature leads to the disassembly of the nanoparticle and the

release of its Cas9 mRNA and sgRNA cargo into the cytoplasm. The Cas9 mRNA is then

translated into Cas9 protein, which complexes with the sgRNA. This ribonucleoprotein (RNP)

complex translocates to the nucleus, where the sgRNA guides the Cas9 nuclease to the target

sequence in the PCSK9 gene, inducing a double-strand break. The subsequent error-prone

repair by the non-homologous end joining (NHEJ) pathway results in insertions or deletions

(indels) that disrupt the gene, leading to a functional knockdown of PCSK9 protein expression.

Data Presentation
In Vivo Efficacy of Bamea-O16B Mediated PCSK9
Knockdown

Parameter Value Experimental Model Reference

PCSK9 Knockdown

Efficiency

~80% reduction in

serum PCSK9
C57BL/6 Mice

Time to Maximum

Effect
3-4 days post-injection C57BL/6 Mice

Duration of Effect

Stable reduction for at

least 8 months (with

base editors)

Cynomolgus Monkeys

In Vitro GFP Knockout

Efficiency
>90% HEK-GFP cells
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Caption: PCSK9 pathway and Bamea-O16B mediated CRISPR/Cas9 knockdown.
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Caption: In vivo experimental workflow for PCSK9 knockdown.
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Protocol 1: Formulation of Bamea-O16B/Cas9 mRNA/sgRNA Nanoparticles

This protocol describes the preparation of Bamea-O16B lipid nanoparticles encapsulating

Cas9 mRNA and a sgRNA targeting PCSK9.

Materials:

Bamea-O16B lipid

Cholesterol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

(DSPE-PEG2000)

Cas9 mRNA

sgRNA targeting PCSK9

Ethanol, 200 proof, molecular biology grade

Sodium acetate buffer (e.g., 25 mM, pH 5.2)

Phosphate-buffered saline (PBS), sterile

Dialysis tubing (e.g., MWCO 10,000)

Chloroform

Procedure:

Lipid Stock Preparation: a. Prepare stock solutions of Bamea-O16B, cholesterol, DOPE, and

DSPE-PEG2000 in chloroform or ethanol at appropriate concentrations. b. In a glass vial,

combine Bamea-O16B, cholesterol, DOPE, and DSPE-PEG2000 at a desired molar ratio. A

previously reported formulation for a similar lipid nanoparticle system used a molar ratio of

BAMEA-O16B, cholesterol, DOPE, and DSPE-mPEG2k. c. Evaporate the solvent under a

stream of nitrogen gas or in a vacuum desiccator overnight to form a thin lipid film.
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Nanoparticle Formulation: a. Hydrate the lipid film with a solution of ethanol and sodium

acetate buffer. b. In a separate tube, dilute the Cas9 mRNA and sgRNA in the same sodium

acetate buffer. c. Add the lipid solution dropwise to the mRNA/sgRNA solution while vortexing

or stirring to initiate nanoparticle self-assembly. d. Allow the mixture to incubate at room

temperature for a specified time (e.g., 30 minutes) to ensure complete encapsulation.

Purification and Characterization: a. Transfer the nanoparticle solution to a dialysis bag and

dialyze against sterile PBS at 4°C for at least 12 hours, with several changes of the dialysis

buffer, to remove excess ethanol and unencapsulated components. b. After dialysis, recover

the nanoparticle solution and filter it through a 0.22 µm sterile filter. c. Characterize the

nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light

scattering (DLS). d. Determine the encapsulation efficiency of the mRNA and sgRNA using a

fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay) before and after lysing the

nanoparticles with a detergent like Triton X-100.

Protocol 2: In Vivo Knockdown of PCSK9 in Mice

This protocol outlines the procedure for the intravenous administration of Bamea-O16B/Cas9

mRNA/sgRNA nanoparticles to mice and the subsequent analysis of PCSK9 knockdown.

Materials:

Bamea-O16B/Cas9 mRNA/sgPCSK9 nanoparticles (from Protocol 1)

C57BL/6 mice (or a humanized PCSK9 knock-in mouse model)

Sterile PBS

Insulin syringes with 27-30G needles

Mouse restraint device

Heat lamp or warming pad

Blood collection tubes (e.g., serum separator tubes)

Anesthetic agents (as per institutional guidelines)
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Mouse PCSK9 ELISA kit

Procedure:

Animal Preparation: a. Acclimatize C57BL/6 mice for at least one week before the

experiment. b. Weigh each mouse to determine the correct injection volume based on the

desired dosage (e.g., 0.6 mg/kg mRNA).

Nanoparticle Administration: a. Dilute the Bamea-O16B/Cas9 mRNA/sgPCSK9 nanoparticle

solution to the final desired concentration with sterile PBS. b. Warm the mouse's tail using a

heat lamp or by immersing it in warm water to dilate the lateral tail veins. c. Place the mouse

in a restraint device. d. Slowly inject the nanoparticle solution (typically 100-200 µL) into one

of the lateral tail veins using an insulin syringe.

Post-Injection Monitoring and Sample Collection: a. Monitor the mice for any adverse

reactions immediately after injection and daily thereafter. b. At predetermined time points

(e.g., 3, 7, 14, and 28 days post-injection), collect blood samples via submandibular or retro-

orbital bleeding under anesthesia. c. Process the blood to obtain serum by allowing it to clot

and then centrifuging. Store the serum at -80°C until analysis.

Quantification of PCSK9 Knockdown: a. Thaw the serum samples on ice. b. Measure the

concentration of PCSK9 in the serum using a commercially available mouse PCSK9 ELISA

kit, following the manufacturer's instructions. c. Compare the PCSK9 levels in the treated

group to a control group injected with PBS or nanoparticles containing a scrambled sgRNA

to determine the percentage of knockdown.

(Optional) Analysis of Cholesterol Levels and Off-Target Effects: a. Measure total plasma

cholesterol levels using a commercially available kit to assess the downstream effects of

PCSK9 knockdown. b. To assess the specificity of the gene editing, harvest liver tissue at the

end of the study. c. Isolate genomic DNA from the liver and perform targeted deep

sequencing of potential off-target sites predicted by in silico analysis.

Conclusion
Bamea-O16B represents a potent and efficient non-viral vector for the in vivo delivery of

CRISPR/Cas9 components for gene editing applications. The protocols provided herein offer a

framework for researchers to utilize this technology for the effective knockdown of PCSK9, a
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critical target in cholesterol management and cardiovascular disease research. As with all in

vivo studies, all procedures should be performed in accordance with institutional animal care

and use committee (IACUC) guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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